molecular formula C8H6F3NO2 B1409614 3-Methoxy-2-(trifluoromethyl)isonicotinaldehyde CAS No. 1211582-72-7

3-Methoxy-2-(trifluoromethyl)isonicotinaldehyde

Cat. No. B1409614
CAS RN: 1211582-72-7
M. Wt: 205.13 g/mol
InChI Key: JEBMUPIJBRQNNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-(trifluoromethyl)isonicotinaldehyde contains a total of 20 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 ether (aromatic), and 1 Pyridine .

Scientific Research Applications

Brønsted Acid-Promoted Synthesis

A study by Guo et al. (2015) developed a Brønsted acid-promoted cross-coupling method that enables the facile synthesis of chrysene derivatives, indicating the utility of related compounds in synthesizing complex polycyclic aromatic hydrocarbons under mild conditions. The mechanism suggests that an isochromenylium intermediate plays a crucial role in this transformation, showcasing the compound's potential in organic synthesis applications (B. Guo, Yiming Zhou, Lei Zhang, R. Hua, 2015).

Spectroscopic Studies and Structure

Özay et al. (2013) synthesized and characterized a related compound, showcasing its structure through X-ray analysis and various spectroscopic techniques. This work highlights the importance of such compounds in the development of materials with specific optical properties (H. Özay, M. Yıldız, H. Ünver, T. N. Durlu, 2013).

Facile Route to Benzofurans and Benzothiophenes

Sheng et al. (2014) reported a general method for synthesizing benzofurans and benzothiophenes, demonstrating the broad functional group tolerance and potential applications in synthesizing heterocyclic compounds, which are valuable in pharmaceuticals and materials science (J. Sheng, C. Fan, Jie Wu, 2014).

Palladium(II) Complexes in Cross-Coupling Reactions

Deschamps et al. (2007) explored the use of related compounds in forming palladium(II) complexes, evaluating their catalytic activity in Suzuki and Sonogashira cross-coupling reactions. This study underscores the role of such compounds in facilitating important reactions for constructing carbon-carbon bonds, which are foundational in organic synthesis (B. Deschamps, X. Goff, L. Ricard, P. Floch, 2007).

Synthesis and Characterization of Schiff Bases

Research by Yang (2007) on the synthesis and characterization of Schiff base compounds derived from isonicotinic acid and related moieties highlights their potential in forming complex structures with interesting chemical and physical properties. These findings can contribute to the development of new materials and catalysts (Desuo Yang, 2007).

Safety and Hazards

While specific safety data for 3-Methoxy-2-(trifluoromethyl)isonicotinaldehyde was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using the compound only in well-ventilated areas .

properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-6-5(4-13)2-3-12-7(6)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBMUPIJBRQNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209638
Record name 3-Methoxy-2-(trifluoromethyl)-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-(trifluoromethyl)isonicotinaldehyde

CAS RN

1211582-72-7
Record name 3-Methoxy-2-(trifluoromethyl)-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211582-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(trifluoromethyl)-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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